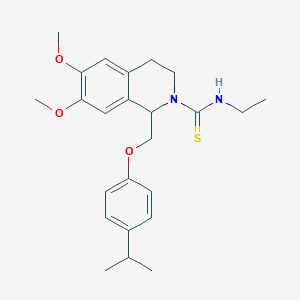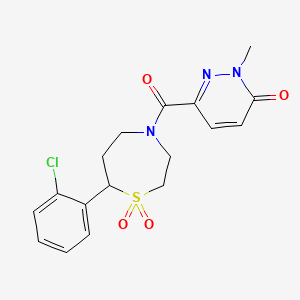
6-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of organic molecules known for their intricate structures and potentially significant biological and chemical properties. These compounds often contain multiple functional groups, including thiazepane rings, chlorophenyl groups, and pyridazinone moieties, which contribute to their reactivity and potential applications in various fields.
Synthesis Analysis
The synthesis of complex organic molecules like the one described typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of aromatic compounds with bulky groups, such as 1-adamantyl groups on adjacent positions, has been achieved through strategic starting materials and reaction conditions (Nakayama et al., 1991). Similar methodologies could be applied in synthesizing the target compound, emphasizing the importance of selecting appropriate precursors and controlling reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for analyzing the molecular structure of complex compounds. It allows for the precise determination of molecular geometry, bond lengths, and angles, as well as the spatial arrangement of different functional groups. For instance, the molecular structure of related compounds has been elucidated through X-ray crystal studies, revealing detailed information about their crystalline forms and intermolecular interactions (Shivananju Nanjunda-Swamy et al., 2005).
Chemical Reactions and Properties
The compound's functional groups, such as the chlorophenyl and pyridazinone moieties, play a crucial role in its chemical reactivity. These groups can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, which are essential for further functionalization or modification of the compound. The use of efficient condensing agents, for example, can lead to the formation of amides and esters, highlighting the compound's versatility in organic synthesis (Kunishima et al., 1999).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. These properties are crucial for determining the compound's stability, storage conditions, and potential applications. Solubility studies, for example, provide insights into how the compound interacts with various solvents, which is essential for its application in different mediums (Soltanpour et al., 2010).
Eigenschaften
IUPAC Name |
6-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-20-16(22)7-6-14(19-20)17(23)21-9-8-15(26(24,25)11-10-21)12-4-2-3-5-13(12)18/h2-7,15H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBPAKKKWITPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2492248.png)
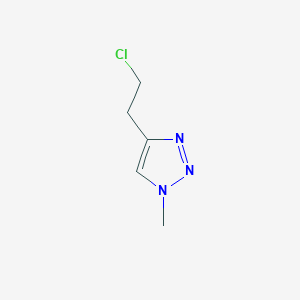
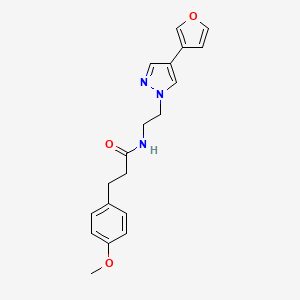
![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)
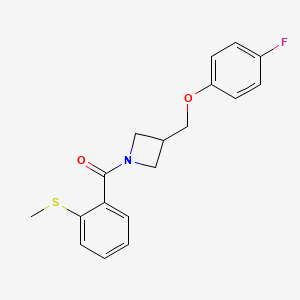
![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2492257.png)
![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)

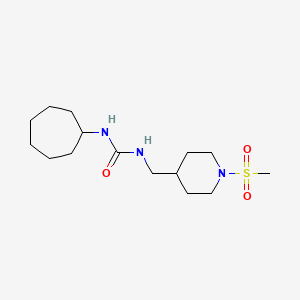
![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)
